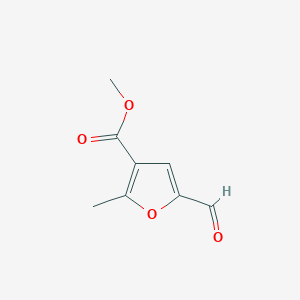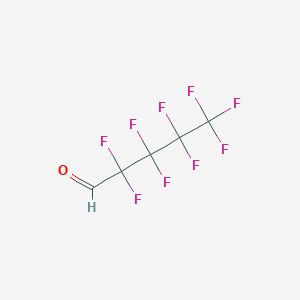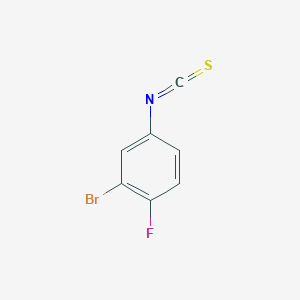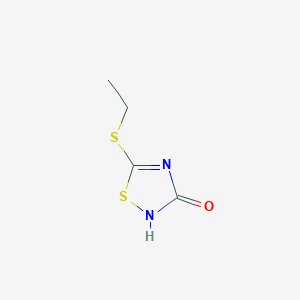
5-Formyl-2-méthylfuran-3-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 5-formyl-2-methylfuran-3-carboxylate (MFC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MFC is a furan derivative that has a unique molecular structure, which makes it an attractive candidate for use in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Synthèse de composés antibactériens
5-Formyl-2-méthylfuran-3-carboxylate de méthyle: est utilisé dans la synthèse d’inhibiteurs à base d’indole ciblant la cystathionine γ-lyase bactérienne (bCSE). Ces inhibiteurs sont importants dans la lutte contre les bactéries pathogènes telles que Staphylococcus aureus et Pseudomonas aeruginosa. En supprimant l’activité de la bCSE, ces composés augmentent la sensibilité des bactéries aux antibiotiques, offrant une voie potentielle pour lutter contre la résistance aux antibiotiques .
Intermédiaires de synthèse organique
Le composé sert d’intermédiaire dans les processus de synthèse organique. Il est particulièrement utile dans les réactions nécessitant une fraction furanne avec un groupe formyle, qui peut subir d’autres transformations pour créer une large gamme de molécules complexes. Cette polyvalence en fait un élément de construction précieux en chimie médicinale et en science des matériaux .
Science des matériaux
En science des matériaux, le This compound peut être un précurseur pour le développement de nouveaux polymères et revêtements. Sa structure cyclique furanne est propice à la création de polymères aux propriétés uniques, telles que la stabilité thermique et la résistance chimique .
Recherche et développement chimiques
Ce composé est souvent utilisé en R&D chimique pour synthétiser de nouvelles entités chimiques. Sa réactivité permet d’explorer de nouvelles voies et réactions chimiques, ce qui peut conduire à la découverte de nouveaux médicaments et matériaux .
Chimie agricole
En chimie agricole, les dérivés de ce composé pourraient être explorés pour leur potentiel en tant que promoteurs de croissance ou pesticides. Le système cyclique furanne est un motif courant dans les produits naturels, dont certains ont des propriétés bioactives bénéfiques pour les applications agricoles .
Science de l’environnement
This compound: peut également trouver des applications en science de l’environnement, en particulier dans la synthèse de produits chimiques qui peuvent dégrader les polluants environnementaux ou servir d’alternatives plus sûres aux substances nocives .
Industrie alimentaire et aromatique
Le cycle furanne est un élément clé de nombreux composés aromatiques et parfumés. En tant que tel, ce composé pourrait être utilisé pour synthétiser des agents aromatisants qui confèrent des attributs sensoriels uniques aux produits alimentaires .
Recherche pharmaceutique
En recherche pharmaceutique, les dérivés de ce composé peuvent être criblés pour diverses activités biologiques, telles que des propriétés anti-inflammatoires, antivirales ou anticancéreuses. Sa flexibilité structurale permet la création de diverses bibliothèques de molécules pour le criblage à haut débit .
Mécanisme D'action
Mode of Action
The mode of action of Methyl 5-formyl-2-methylfuran-3-carboxylate is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular level remain to be elucidated.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Propriétés
IUPAC Name |
methyl 5-formyl-2-methylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINMHOHYPKKTEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381562 | |
| Record name | methyl 5-formyl-2-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81661-26-9 | |
| Record name | methyl 5-formyl-2-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-formyl-2-methylfuran-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[Isocyano-(toluene-4-sulfonyl)-methyl]-naphthalene](/img/structure/B1597116.png)
![2-[4-(Methylsulfanyl)phenyl]aniline](/img/structure/B1597117.png)

![[Methylsulfanyl-[(2-oxo-1,3-benzoxazol-3-yl)methylsulfanyl]methylidene]cyanamide](/img/structure/B1597122.png)


![Ethyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1597126.png)



